molecular formula C18H21NO2 B5832200 N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine

N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine

Cat. No.: B5832200
M. Wt: 283.4 g/mol
InChI Key: XZKFSSSGCQTOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine is an organic compound with the molecular formula C18H21NO2 This compound is characterized by the presence of a dimethoxyphenyl group attached to an indane structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-20-17-8-4-7-15(18(17)21-2)12-19-16-10-9-13-5-3-6-14(13)11-16/h4,7-11,19H,3,5-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKFSSSGCQTOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 2,3-dihydro-1H-inden-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways. It can be used in the design of bioactive molecules and probes.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structure may contribute to the development of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound is structurally similar, with a dimethoxyphenyl group attached to an ethylamine chain.

    2,3-Dimethoxybenzylamine: Another related compound with a dimethoxyphenyl group attached to a benzylamine structure.

    Indane Derivatives: Various indane derivatives share structural similarities with N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine.

Uniqueness

This compound is unique due to its specific combination of a dimethoxyphenyl group and an indane structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.